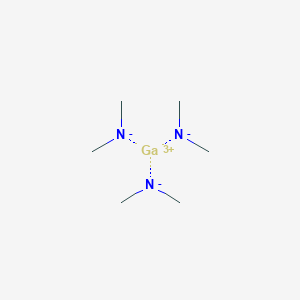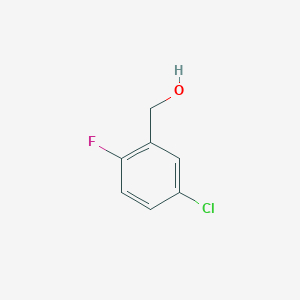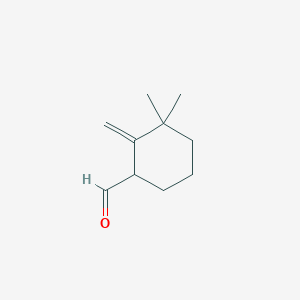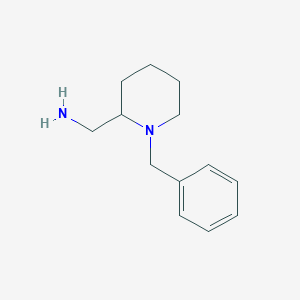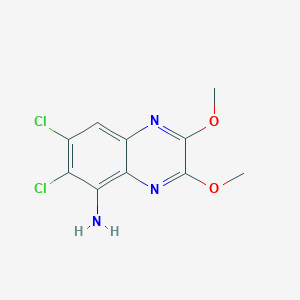
2,3,4,5-Tetramethylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetramethylbenzoyl chloride (TMB) is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used in a variety of applications, including organic synthesis, photochemistry, and polymer chemistry. TMB is also used as a photoinitiator in the production of polymers, coatings, and adhesives.
Mechanism of Action
2,3,4,5-Tetramethylbenzoyl chloride is a photoinitiator that absorbs light in the ultraviolet region and undergoes homolytic cleavage to generate free radicals. These free radicals initiate radical reactions, which lead to the formation of polymers, coatings, and adhesives.
Biochemical and Physiological Effects:
2,3,4,5-Tetramethylbenzoyl chloride has no known biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2,3,4,5-Tetramethylbenzoyl chloride in lab experiments include its versatility, its ability to initiate radical reactions, and its ease of use. 2,3,4,5-Tetramethylbenzoyl chloride is also relatively inexpensive and readily available. However, 2,3,4,5-Tetramethylbenzoyl chloride has some limitations. It can be toxic and should be handled with care. 2,3,4,5-Tetramethylbenzoyl chloride is also sensitive to moisture and should be stored in a dry environment.
Future Directions
There are several future directions for the use of 2,3,4,5-Tetramethylbenzoyl chloride in scientific research. One area of research is the development of new photoinitiators that are more efficient and have a broader range of applications. Another area of research is the development of new polymers and coatings that have improved properties, such as increased strength and durability. Additionally, 2,3,4,5-Tetramethylbenzoyl chloride could be used in the production of new materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Conclusion:
In conclusion, 2,3,4,5-Tetramethylbenzoyl chloride is a versatile reagent that is widely used in scientific research. It is used as a photoinitiator in the production of polymers, coatings, and adhesives, and in the synthesis of various organic compounds. 2,3,4,5-Tetramethylbenzoyl chloride has no known biochemical or physiological effects, but it should be handled with care due to its toxicity. The future directions for the use of 2,3,4,5-Tetramethylbenzoyl chloride in scientific research are numerous, and it is likely that this reagent will continue to be an important tool for researchers in a variety of fields.
Scientific Research Applications
2,3,4,5-Tetramethylbenzoyl chloride is a widely used reagent in scientific research. It is used as a photoinitiator in the production of polymers, coatings, and adhesives. 2,3,4,5-Tetramethylbenzoyl chloride is also used in the synthesis of various organic compounds, including ketones, esters, and amides. 2,3,4,5-Tetramethylbenzoyl chloride is used in photochemistry to initiate radical reactions and in polymer chemistry to crosslink polymers. 2,3,4,5-Tetramethylbenzoyl chloride is also used in the production of photosensitive resins, which are used in the manufacture of printed circuit boards.
properties
CAS RN |
170928-70-8 |
|---|---|
Product Name |
2,3,4,5-Tetramethylbenzoyl chloride |
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2,3,4,5-tetramethylbenzoyl chloride |
InChI |
InChI=1S/C11H13ClO/c1-6-5-10(11(12)13)9(4)8(3)7(6)2/h5H,1-4H3 |
InChI Key |
FXBGRCWQNRQBSG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C)C)C(=O)Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)C(=O)Cl |
synonyms |
Benzoylchloride,2,3,4,5-tetramethyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

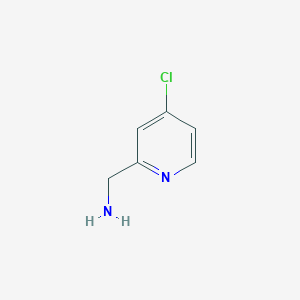
![Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate](/img/structure/B67810.png)



![Tris[4-(tridecafluorohexyl)phenyl]phosphine](/img/structure/B67816.png)
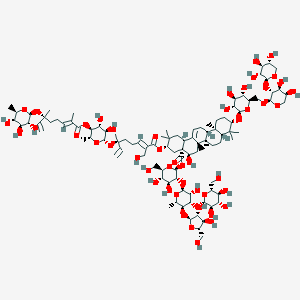
![2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone](/img/structure/B67823.png)
![Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67826.png)
